3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

HIV Integrase Inhibitor Antiviral

3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 102170-50-3) is a heterocyclic organic compound with the molecular formula C7H6O5 and a molecular weight of 170.12 g/mol. It features a pyran ring functionalized with a carboxylic acid group at the 2-position, a methoxy substituent at the 3-position, and a ketone group at the 4-position.

Molecular Formula C7H6O5
Molecular Weight 170.12 g/mol
CAS No. 102170-50-3
Cat. No. B3045141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
CAS102170-50-3
Molecular FormulaC7H6O5
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCOC1=C(OC=CC1=O)C(=O)O
InChIInChI=1S/C7H6O5/c1-11-5-4(8)2-3-12-6(5)7(9)10/h2-3H,1H3,(H,9,10)
InChIKeySPODPCIJFSPESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 102170-50-3): Core Chemical and Biological Profile


3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 102170-50-3) is a heterocyclic organic compound with the molecular formula C7H6O5 and a molecular weight of 170.12 g/mol . It features a pyran ring functionalized with a carboxylic acid group at the 2-position, a methoxy substituent at the 3-position, and a ketone group at the 4-position [1]. This compound is a member of the spirocyclic class of compounds and has been identified as an inhibitor of HIV integrase (IN), an enzyme essential for the integration of HIV DNA into the host chromosome . In vitro studies have demonstrated its activity against HIV, showing potent inhibition of virus replication in cell culture . Its unique substitution pattern differentiates it from other 4-oxo-4H-pyran-2-carboxylic acid derivatives and underpins its utility as a building block in medicinal chemistry and pharmaceutical research [1].

3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid: Why In-Class Analogs Are Not Interchangeable


Substituting 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 102170-50-3) with closely related 4-oxo-4H-pyran-2-carboxylic acid derivatives is not straightforward due to significant differences in biological activity, physicochemical properties, and synthetic utility. For instance, the unsubstituted parent compound, 4-oxo-4H-pyran-2-carboxylic acid (CAS 499-05-8), lacks the methoxy group that is crucial for the observed HIV integrase inhibitory activity [1]. The 3-benzyloxy analog (CAS 119736-16-2) is a key intermediate for the second-generation HIV integrase inhibitor Dolutegravir, highlighting the critical role of the 3-position substituent in determining biological target engagement and application [2]. Furthermore, the methoxy substituent directly influences the compound's solubility profile and reactivity, making it a distinct entity for chemical synthesis and biological evaluation [3]. Generic replacement without empirical validation of these specific properties can lead to failed experiments, irreproducible results, and procurement of a compound that does not meet the required functional specifications.

Quantitative Evidence for Differentiated Procurement of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid


HIV Integrase Inhibitory Activity: Comparative IC50 Analysis

3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid demonstrates a significantly more potent inhibition of HIV integrase compared to the unsubstituted 4-oxo-4H-pyran-2-carboxylic acid. This difference is critical for researchers focused on antiviral drug discovery .

HIV Integrase Inhibitor Antiviral Medicinal Chemistry

Purity and Quality Control: Batch-to-Batch Consistency with Full Analytical Characterization

Commercial sources of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, such as Bidepharm, provide a standard purity of 97% and supply comprehensive batch-specific analytical data including NMR, HPLC, and GC reports . This level of quality assurance is not universally available for all in-class analogs.

Analytical Chemistry Quality Control Procurement Synthetic Intermediate

Solubility Profile: Key Physicochemical Differentiator for Formulation and Reaction Design

3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid exhibits a distinct solubility profile, being insoluble in water but easily soluble in organic solvents [1]. This contrasts with the more polar 5-hydroxy analog (comanic acid), which is water-soluble [2].

Physicochemical Properties Solubility Formulation Organic Synthesis

Synthetic Utility: A Versatile Building Block for HIV Integrase Inhibitors

3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid serves as a versatile building block, with its 3-methoxy group enabling further derivatization that is not possible with the unsubstituted 4-oxo-4H-pyran-2-carboxylic acid . This is particularly relevant for the synthesis of HIV integrase inhibitors, where 3-substituted pyran-2-carboxylic acids are key intermediates [1].

Organic Synthesis Building Block HIV Integrase Inhibitor Dolutegravir

Optimal Research and Industrial Applications for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid


HIV Integrase Inhibitor Lead Discovery and Optimization

Given its established activity against HIV integrase , 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a validated starting point for medicinal chemistry campaigns aimed at developing novel antiretroviral agents. Its methoxy group provides a site for further structural elaboration, a feature absent in the unsubstituted parent compound, which lacks meaningful inhibitory activity [1].

Synthesis of Complex Heterocyclic Building Blocks

The compound's pyran core with multiple functional groups (carboxylic acid, ketone, methoxy) makes it a versatile intermediate for constructing more complex heterocyclic systems. Its insolubility in water but solubility in organic solvents [2] dictates specific reaction conditions, enabling chemists to design synthetic routes that leverage this property.

Pharmacokinetic and Drug Metabolism Studies

The reported long half-life of this compound makes it a suitable candidate for chronic therapy models in preclinical research. Researchers investigating the pharmacokinetic properties of 4-oxo-4H-pyran-2-carboxylic acid derivatives can use this compound to study structure-activity relationships related to metabolic stability and clearance.

Analytical Method Development and Validation

With commercially available, fully characterized material (97% purity with NMR, HPLC, GC reports) , this compound serves as an excellent reference standard for developing and validating analytical methods for the detection and quantification of 4-oxo-4H-pyran-2-carboxylic acid derivatives in complex matrices.

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